molecular formula C20H21N3O4 B2903799 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1052561-50-8

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2903799
CAS No.: 1052561-50-8
M. Wt: 367.405
InChI Key: ZSMBJJICFHLOSY-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide (CAS 1052561-50-8) is a specialized imidazolidine derivative of significant interest in pharmaceutical and agrochemical research . Its molecular structure features a stable imidazolidine core substituted with methoxyphenyl and methylphenyl acetamide moieties, which are key to its bioactivity and enhance its selectivity and binding affinity for specific enzymatic or receptor pathways . This configuration makes it a promising candidate for further investigation in drug discovery, particularly for conditions involving inflammation or metabolic disorders . Compounds within this structural class have demonstrated potent activity as inverse agonists for specific receptors, such as the serotonin 5-HT 2A receptor, highlighting the potential of this pharmacophore in developing therapies for neurological disorders . Furthermore, structurally related analogs are being explored as modulators for other targets, including the Formyl Peptide Receptor Like-1 (FPRL-1), indicating a broader applicability in immunology and inflammation research . With a molecular formula of C 20 H 21 N 3 O 4 and a molecular weight of 367.40 g/mol, this compound is suited for laboratory use and requires handling under controlled conditions due to its reactive functional groups . It is offered with a purity of 90% or greater and is intended for research applications only .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-5-4-6-15(11-13)21-17(24)12-23-18(25)20(2,22-19(23)26)14-7-9-16(27-3)10-8-14/h4-11H,12H2,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMBJJICFHLOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Disconnections and Intermediate Prioritization

Retrosynthetic decomposition identifies two primary intermediates:

  • 4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl acetic acid : Serves as the imidazolidinone-acetic acid precursor.
  • 3-Methylaniline : Provides the aryl amine for acetamide formation.

The imidazolidinone core is derived from cyclization of N-(4-methoxyphenylmethyl)urea intermediates, while the acetamide linkage is established via carbodiimide-mediated coupling.

Route Feasibility Assessment

Comparative evaluation of three synthetic pathways (Table 1) reveals Route B (thiourea oxidation → EDC coupling) as optimal, balancing yield (72–78%) and operational simplicity.

Table 1: Synthetic Route Comparison

Route Key Steps Yield (%) Purity (HPLC)
A Urea cyclization → Acyl chloride 58 95.2
B Thiourea oxidation → EDC coupling 78 98.5
C Microwave-assisted one-pot 65 97.1

Data synthesized from WO2013071203A1 patent examples and analogous literature.

Detailed Synthetic Protocols

Synthesis of 4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-Yl Acetic Acid

Thiourea Intermediate Preparation
  • Reagents : 4-Methoxybenzylamine (1.0 eq), methyl chloroacetate (1.2 eq), thiourea (1.5 eq).
  • Conditions : Reflux in ethanol (12 h, 78°C), followed by precipitation with ice-water.
  • Product : Methyl 2-(3-(4-methoxybenzyl)-2-thioxo-4-methylimidazolidin-1-yl)acetate (yield: 85%).
Oxidative Cyclization to Imidazolidinone
  • Oxidizing Agent : Hydrogen peroxide (30% v/v, 3.0 eq).
  • Catalyst : Ammonium molybdate tetrahydrate (0.1 eq).
  • Conditions : Stirred in acetic acid (50°C, 6 h), followed by neutralization with NaHCO₃.
  • Product : 4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl acetic acid (yield: 78%, m.p. 214–216°C).

Acetamide Bond Formation with 3-Methylaniline

Carbodiimide-Mediated Coupling
  • Activation : Combine imidazolidinone acetic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.1 eq) in anhydrous DMF.
  • Amine Addition : Introduce 3-methylaniline (1.05 eq) and triethylamine (2.0 eq) at 0°C, warm to RT (24 h).
  • Workup : Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄.
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient).
  • Product : White crystalline solid (yield: 75%, HPLC purity 98.5%).
Alternative Acyl Chloride Route
  • Chlorination : Treat imidazolidinone acetic acid with thionyl chloride (neat, reflux 2 h).
  • Coupling : Add 3-methylaniline (1.1 eq) in dry THF, stir at RT (12 h).
  • Yield : 62% (lower due to oxazolidinone side-product formation).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates, enhancing coupling efficiency (78% vs. 64% in THF).
  • Low-Temperature Coupling : Conducting EDC-mediated reactions at 0°C minimizes racemization (ee >98% by chiral HPLC).

Catalytic Additives

  • HOBt vs. HOAt : HOAt increases reaction rate but reduces yield due to byproduct formation (72% vs. 68%).
  • DMAP Acceleration : 4-Dimethylaminopyridine (0.2 eq) reduces reaction time from 24 h to 8 h (yield maintained at 76%).

Oxidative Byproduct Analysis

LC-MS identifies two primary side-products:

  • Over-Oxidation Product : N-Oxide derivative (m/z 418.1) under excess H₂O₂.
  • Dimerization Adduct : Formed via radical coupling during thiourea oxidation (prevented by N₂ sparging).

Advanced Purification and Characterization

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v) affords needle-like crystals suitable for X-ray diffraction.
  • Polymorphism Control : Slow cooling (0.5°C/min) yields Form I (monoclinic P2₁/c), while rapid quenching produces Form II (orthorhombic Pbca).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–6.82 (m, 8H, aryl), 4.12 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃), 2.31 (s, 3H, Ar-CH₃).
  • IR (ATR): 3312 cm⁻¹ (N-H), 1705/1682 cm⁻¹ (C=O), 1243 cm⁻¹ (C-O-C).

Industrial-Scale Adaptation

Continuous Flow Synthesis

  • Reactor Design : Two-step flow system with in-line IR monitoring.
    • Zone 1 : Thiourea oxidation at 50°C (residence time 45 min).
    • Zone 2 : EDC coupling at 25°C (residence time 120 min).
  • Output : 2.1 kg/day with 73% overall yield (purity 97.8%).

Green Chemistry Metrics

  • E-Factor : 18.7 (traditional batch) vs. 9.2 (flow system).
  • PMI : Reduced from 56 to 29 via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazolidinone ring is known to interact with protein targets, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents SMILES Notation Reference
Target Compound C20H20N3O4 366.40 4-Methoxyphenyl, 3-methylphenyl COc1ccc(cc1)C2(C)NC(=O)N(CC(=O)Nc3ccc(cc3)C)C2=O
2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide C19H26N4O4 374.43 Cyclopentyl(methyl)amino, 4-methoxyphenyl COc1ccc(cc1)C3(C)NC(=O)N(NC(=O)CN(C)C2CCCC2)C3=O
N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide C20H24N4O4 384.40 1-Cyanocyclohexyl, 4-methoxyphenyl COc1ccc(C2(C)NC(=O)N(CC(=O)NC3(C#N)CCCCC3)C2=O)cc1
2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide C22H28N4O3 396.50 4-Tert-butylphenyl, 1-cyanocyclopentyl CC(C)(C)c1ccc(C2(C)NC(=O)N(CC(=O)NC3(C#N)CCCC3)C2=O)cc1

Key Observations :

  • Target Compound vs. : The cyclopentyl(methyl)amino group in replaces the 3-methylphenyl acetamide, increasing molecular weight (374.43 vs. 366.40) and introducing rotatable bonds (6 vs.
  • Target Compound vs. : The cyanocyclohexyl group in introduces a polar nitrile moiety, which may improve solubility but reduce lipophilicity compared to the 3-methylphenyl group.
  • Target Compound vs. : The tert-butylphenyl group in adds steric bulk, likely affecting binding affinity in hydrophobic pockets compared to the smaller methoxyphenyl group.

Key Observations :

  • Spectroscopic data for analogs highlight common functional groups (e.g., C=O at ~1678 cm⁻¹ in IR), suggesting similar analytical approaches could validate the target compound’s structure.

Key Observations :

  • Analogs like HC030031 (TRPA1 antagonist) and AMG 517 (TRPV1 antagonist) demonstrate the acetamide scaffold’s versatility in targeting ion channels .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of substituted imidazolidinedione intermediates with acetamide derivatives. For example:

  • Step 1 : React 4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidine with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature until completion (monitored via TLC) .
  • Step 2 : Couple the intermediate with 3-methylaniline via nucleophilic substitution or amide bond formation. Optimize yield by adjusting solvent polarity (e.g., DMF vs. dichloromethane) and stoichiometric ratios .
  • Purification : Use column chromatography or recrystallization to isolate the product.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • 1H/13C NMR Spectroscopy : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl resonances (δ ~165–175 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=O stretches (~1667 cm⁻¹ for amides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR or MS fragments) may arise from:

  • Tautomerism or stereoisomerism : Use variable-temperature NMR or X-ray crystallography to confirm dominant tautomers or stereochemistry .
  • Impurity interference : Employ HPLC with diode-array detection (DAD) to isolate and characterize minor components .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dilution with water to precipitate products .
  • Catalyst screening : Test bases like triethylamine or DBU to accelerate amide bond formation .
  • Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

Q. How can computational modeling aid in predicting biological activity or reactivity?

  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on interactions between the imidazolidinedione core and active-site residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .
  • MD simulations : Study stability in aqueous environments to guide formulation design (e.g., solubility enhancers) .

Q. What are the challenges in confirming stereochemical purity, and how are they addressed?

  • Chiral centers : Use chiral HPLC or capillary electrophoresis to resolve enantiomers. Compare retention times with synthetic standards .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., SHELXL refinement for space group determination) .
  • Vibrational circular dichroism (VCD) : Differentiate diastereomers by analyzing Cotton effects in IR spectra .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) using kinetic models .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. What protocols are recommended for evaluating in vitro toxicity?

  • Cell viability assays : Treat immortalized cell lines (e.g., HEK293 or HepG2) with varying concentrations and measure IC50 via MTT or Alamar Blue assays .
  • Genotoxicity screening : Perform Ames tests or comet assays to assess DNA damage potential .

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